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Compound of Interest

3-(Chloromethyl)-4-
methoxybenzaldehyde

Cat. No.: B122957

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
(Chloromethyl)-4-methoxybenzaldehyde (CAS No: 5277-09-0), a valuable intermediate in
organic synthesis. Due to its bifunctional nature, possessing both a reactive aldehyde and a
chloromethyl group, this compound serves as a key building block for a variety of more
complex molecules. A thorough understanding of its spectral characteristics is crucial for
reaction monitoring, quality control, and structural verification.

Chemical Structure and Spectroscopic Correlation

The chemical structure of 3-(Chloromethyl)-4-methoxybenzaldehyde dictates its
characteristic spectral features. The following diagram illustrates the relationship between the
molecular structure and the spectroscopic techniques used for its analysis.
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Spectroscopic Analysis of 3-(Chloromethyl)-4-methoxybenzaldehyde
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Chemical Structure

3-(Chloromethyl)-4-

methoxybenzaldehyde
(C9H9CIO2, MW: 184.62)
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Caption: Relationship between the chemical structure of 3-(Chloromethyl)-4-
methoxybenzaldehyde and the information derived from different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectral Data

The *H NMR spectrum provides information about the chemical environment and connectivity
of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated
dimethyl sulfoxide (DMSO-de).

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
) Aldehyde proton (-
9.88 Singlet (s) 1H
CHO)
7.93 Singlet (s) 1H Aromatic proton (H-2)
7.80 Doublet (d) 1H Aromatic proton (H-6)
7.12 Doublet (d) 1H Aromatic proton (H-5)
) Chloromethyl protons
453 Singlet (s) 2H
(-CH2CI)
_ Methoxy protons (-
3.95 Singlet (s) 3H

OCHs)

3C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms and their
electronic environments. While experimental data is not widely published, the following table
presents predicted chemical shifts based on established substituent effects.
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Predicted Chemical Shift (8) ppm

Assignment

~192 Aldehyde carbon (C=0)

~162 C-4 (carbon attached to -OCHs)
~132 C-6

~130 C-1 (carbon attached to -CHO)
~128 C-2

~126 C-3 (carbon attached to -CH2Cl)
~112 C-5

~56 Methoxy carbon (-OCH3)

~43 Chloromethyl carbon (-CH2Cl)

Infrared (IR) Spectroscopy

While an experimental IR spectrum for 3-(Chloromethyl)-4-methoxybenzaldehyde is not

readily available in public databases, the expected characteristic absorption bands can be

predicted based on its functional groups.

Wavenumber (cm—?) Functional Group Vibration

~2850-2750 Aldehyde C-H Stretch

~1700 Aldehyde C=0 Stretch

~1600, ~1500 Aromatic C=C Stretch

~1250 Aryl-O-CHs Asymmetric Stretch

~1020 Aryl-O-CHs Symmetric Stretch

_810 Aromatic C.H Out-of-plane bend (1,2,4-
trisubstituted)

~700-600 C-Cl Stretch
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Mass Spectrometry (MS)

Experimental mass spectra for this compound are not widely available. However, based on its
molecular formula (CoHoClO2) and molecular weight (184.62 g/mol ), key features in an
electron ionization (EI) mass spectrum can be predicted.

e Molecular lon Peak (M*): A peak would be expected at a mass-to-charge ratio (m/z) of 184.

* |sotopic Peak (M+2)*: Due to the presence of the chlorine atom (isotopes 3°Cl and 3’Cl in an
approximate 3:1 ratio), an isotopic peak at m/z 186 with an intensity of about one-third of the
molecular ion peak is a characteristic feature.

o Fragmentation: Common fragmentation pathways would likely involve the loss of the chlorine
atom, the formyl group, and the methoxy group, leading to fragment ions at various m/z
values.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic
compound like 3-(Chloromethyl)-4-methoxybenzaldehyde.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls or DMSO-ds) in a clean, dry vial.

« Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean 5 mm NMR tube to remove any particulate matter.

e Analysis: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned
and the magnetic field is shimmed to achieve homogeneity. For *H NMR, a sufficient number
of scans are acquired to obtain a good signal-to-noise ratio. For 3C NMR, a larger number of
scans is typically required due to the lower natural abundance of the 13C isotope.

FT-IR Spectroscopy (Thin Film Method)

o Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few
drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
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» Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).

» Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the
solid compound on the salt plate.

e Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the
spectrum.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the solid sample into the ion source of the
mass spectrometer, typically via a direct insertion probe.

 lonization: The sample is vaporized by heating, and the gaseous molecules are bombarded
with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and
fragment.

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-
charge ratio.

o Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for utilizing the spectral data to confirm the
structure of 3-(Chloromethyl)-4-methoxybenzaldehyde.
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Workflow for Structural Confirmation

Obtain Spectral Data
(NMR, IR, MS)

MS Analysis:
- Determine Molecular Weight (m/z 184)
- Confirm presence of Cl (M+2 peak)

NMR Analysis:
- 1H: Determine proton environments, integrations, and couplings
- 13C: Identify number of unique carbons

IR Analysis:
- Identify key functional groups
(C=0, C-0O, C-Cl, Ar-H)

A/

Propose Structure Based on Individual Data

Correlate all spectral data with the proposed structure

Structure Confirmed

Click to download full resolution via product page

Caption: A logical workflow for the confirmation of the chemical structure of 3-
(Chloromethyl)-4-methoxybenzaldehyde using spectral data.

» To cite this document: BenchChem. [Spectral Data Analysis of 3-(Chloromethyl)-4-
methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b122957#3-chloromethyl-4-methoxybenzaldehyde-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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